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Introduction

Quantitative real-time PCR (qPCR) is a cornerstone technique for the rapid and sensitive
guantification of gene expression.[1] This method monitors the amplification of a target DNA
seqguence in real-time, providing quantitative data on the amount of template present in a
sample. The "Green-1" gPCR Master Mix utilizes a next-generation intercalating fluorescent
dye that binds to any double-stranded DNA (dsDNA).[2][3] As the PCR reaction progresses, the
amount of dsDNA increases, leading to a proportional increase in fluorescence.[4] This signal is
measured at each cycle, allowing for precise quantification of the target gene's expression
level.[5]

The Green-1 system offers a simple, cost-effective, and versatile solution for various
applications, including gene expression analysis, validation of microarray data, and pathogen
detection.[6] Its main advantage lies in its ability to be used with any pair of primers for any
target sequence without the need for designing sequence-specific probes.[2] This document
provides a comprehensive protocol for using Green-1 for quantitative gene expression
analysis, from experimental design to data interpretation.

Principle of Green-1 qPCR

The Green-1 dye has minimal fluorescence when free in solution but exhibits a strong
fluorescent signal upon binding to the minor groove of dsDNA.[4] The workflow involves two
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main stages: reverse transcription (RT) to convert RNA into complementary DNA (cDNA),
followed by gPCR amplification.[1] During the gPCR cycling, the fluorescence intensity is
measured in real-time. The cycle at which the fluorescence signal crosses a predetermined
threshold is known as the Quantification Cycle (Cq) or Threshold Cycle (Ct).[7] The Cq value is
inversely proportional to the initial amount of target template.
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Experimental Workflow and Protocols

A successful gene expression experiment requires careful planning and execution, from

sample preparation to data analysis.[8][9]
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Protocol 1: RNA Isolation and Quality Control

High-quality, intact RNA is crucial for accurate gene expression quantification.[10]

« Isolation: Isolate total RNA from cells or tissues using a reputable commercial kit or a
standard protocol like TRIzol extraction. Follow the manufacturer's instructions carefully.

» Quantification: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop).

o Purity Assessment: Assess RNA purity by the A260/A280 ratio. A ratio between 1.8 and 2.1
indicates highly purified RNA.[10] The A260/A230 ratio should ideally be between 2.0 and
2.2.
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« Integrity Check: Verify RNA integrity using denaturing agarose gel electrophoresis or a
microfluidics-based system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S
and 18S ribosomal RNA bands.

Protocol 2: Reverse Transcription (cDNA Synthesis)

This two-step protocol involves first reverse transcribing RNA to cDNA, which is then used as
the template for g°PCR.[11]

o Combine the following in a sterile, nuclease-free tube:

o Total RNA (10 ng to 1 ug)

o Oligo(dT) or Random Hexamers

o Nuclease-free water to a final volume of ~10 pL
 Incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.[12]
o Prepare a reverse transcription master mix containing:

5X RT Buffer

[e]

o

dNTP Mix (10 mM)

[¢]

RNase Inhibitor

o

Reverse Transcriptase
e Add the master mix to the RNA/primer mixture.

¢ Incubate at 42°C for 50-60 minutes, followed by an inactivation step at 70°C for 15 minutes.
[12]

e The resulting cDNA can be stored at -20°C. It is recommended to dilute the cDNA (e.g., 1:10)
before use in gPCR to minimize the effects of RT buffer components on the PCR reaction.
[12]
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Protocol 3: qPCR Assay Design and Reaction Setup

Proper primer design and reaction setup are critical for specificity and efficiency.[13]

Primer Design Guidelines:

Length: 18-25 nucleotides.[6]

e GC Content: 40-60%.[14]

o Melting Temperature (Tm): 58-62°C, with the forward and reverse primers having a Tm within
2-3°C of each other.[6][14]

o Amplicon Size: 70-200 base pairs.[15]

o Specificity: Use tools like Primer-BLAST to ensure primers are specific to the target
sequence and do not form significant secondary structures or primer-dimers.[8]

Reaction Setup:

e Thaw all components (Green-1 Master Mix, primers, cDNA) on ice. Mix each solution
thoroughly by vortexing gently.

e Prepare a qPCR master mix for each primer set to minimize pipetting errors.[16]

e Always include a No-Template Control (NTC) for each primer set to check for contamination.

[6]
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Component Volume for 20 pL Reaction Final Concentration
2X Green-1 qPCR Master Mix 10 pL 1X

Forward Primer (10 uM) 0.8 uL 400 nM

Reverse Primer (10 uM) 0.8 uL 400 nM

Diluted cDNA Template 2 uL Varies
Nuclease-Free Water 6.4 pL

Total Volume 20 pL

Table 1: Recommended qPCR
Reaction Composition. Primer
concentrations may need
optimization (typically 100-500
nM).

o Dispense the master mix into gPCR plate wells or tubes.
» Add the cDNA template to the respective wells.

o Seal the plate or tubes, centrifuge briefly to collect the contents at the bottom, and place in
the gPCR instrument.

Protocol 4: Thermal Cycling and Melt Curve Analysis

A standard 3-step cycling protocol is generally effective.
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Step Temperature Time Cycles Purpose
Enzyme ) Activates the
o 95°C 2 minutes 1
Activation DNA polymerase
) \multirow{3}{*} Separates
Denaturation 95°C 15 seconds
{40} dsDNA strands
] Primer binding to
Annealing 60°C 30 seconds
template
] Synthesizes new
Extension 72°C 30 seconds
DNA strand
Assesses
Melt Curve
) 65°C to 95°C Increment 0.5°C 1 product
Analysis o
specificity
Table 2:
Standard

Thermal Cycling
Protocol. The
annealing
temperature may
require
optimization.[6]
[17]

Melt Curve Analysis: A melt curve analysis should always be performed at the end of the run to
verify the specificity of the amplification.[3] A single, sharp peak indicates that a single PCR
product was amplified.[15] The presence of multiple peaks or a broad peak suggests non-
specific amplification or primer-dimer formation.[18]

Data Analysis: Relative Quantification (AACq
Method)

The delta-delta Cq (AACq) method is a widely used technique for analyzing relative changes in
gene expression.[19][20] This method normalizes the expression of a gene of interest (GOI) to
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a stably expressed reference (housekeeping) gene and compares the normalized expression in
a test sample to a control sample.[7][21]

Click to download full resolution via product page

Step-by-Step Analysis:

Calculate the Average Cq: For each sample, average the Cq values from technical replicates
for both the gene of interest (GOI) and the reference gene.

o Calculate ACq (Normalization): For each sample, normalize the GOI Cq value to the
reference gene Cq value.

o ACqg = Cq (GOlI) - Cq (Reference Gene)

o Calculate AACq (Calibration): Normalize the ACq of the test samples to the ACq of the
control (calibrator) sample.

o AACq = ACq (Test Sample) - ACqg (Control Sample)
o Calculate Fold Change: Determine the relative expression fold change.

o Fold Change = 2-AACq[20]
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AACq (ACq
ACq (Cq
Sample Sample - Fold Change
Gene Avg. Cq GOl - Cq
Group ACq (2-AACq)
Ref)
Control)
) \multirow{2}{} ]
\multirow{2}{} \multirow{2}{}
Control GOl 22.5 {0
{1.5} _ {1.0}
(Calibrator)}
Ref Gene 21.0
\multirow{2 \multirow{2 \multirow{2
Treated GOl 24.0 2i} el 2H}
{4.0} {2.5} {0.177}
Ref Gene 20.0
Table 3:
Example of
AACq Data
Analysis. In
this example,
the gene of
interest is

downregulate
din the
treated
sample
compared to

the control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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